molecular formula C8H7NO B8691647 2H-1,3-benzoxazine

2H-1,3-benzoxazine

Cat. No. B8691647
M. Wt: 133.15 g/mol
InChI Key: CGACGSHTSCXSSO-UHFFFAOYSA-N
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Patent
US04092414

Procedure details

A solution of 2-aminomethyl-4-(2,2-dimethylethyl)-6-trifluoromethylphenol (1.24 g., 0.005 mole), 2-oxotricyclo(3.3.1.1.3,7)decane (0.75 g., 0.005 mole) and acetic acid (0.25 ml.) in dry benzene (50 ml.) is refluxed under a constant water separator for 3 hr. The solution is cooled, washed with 2% sodium hydroxide solution, water and salt brine and then dried (MgSO4) and evaporated under reduced pressure. The solid residue (1.2 g.) is crystallized from hexane to obtain 3,4-dihydro-6-(1,1-dimethylethyl)-8-trifluoromethylspiro[2H-1,3-benzoxazine-2,2'-tricyclo(3.3.1.1.3,7)decane] (0.65 g.), m.p. 125°-126.5° C.
Name
2-aminomethyl-4-(2,2-dimethylethyl)-6-trifluoromethylphenol
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:8]=[C:7](CC(C)C)[CH:6]=[C:5](C(F)(F)F)[C:4]=1[OH:17].[CH3:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].C(O)(=O)C>C1C=CC=CC=1>[O:17]1[C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[CH:2]=[N:1][CH2:18]1.[CH3:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27]

Inputs

Step One
Name
2-aminomethyl-4-(2,2-dimethylethyl)-6-trifluoromethylphenol
Quantity
1.24 g
Type
reactant
Smiles
NCC1=C(C(=CC(=C1)CC(C)C)C(F)(F)F)O
Name
Quantity
0.75 g
Type
reactant
Smiles
CCCCCCCCCC
Name
Quantity
0.25 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
WASH
Type
WASH
Details
washed with 2% sodium hydroxide solution, water and salt brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid residue (1.2 g.) is crystallized from hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O1CN=CC2=C1C=CC=C2
Name
Type
product
Smiles
CCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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